

Application Notes and Protocols for Suzuki Coupling of 2-Bromothiazol-4-amine

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Compound of Interest

Compound Name: 2-Bromothiazol-4-amine

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Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.^[1] This method is of particular interest in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules. The 2-aminothiazole core is a privileged structure found in numerous pharmaceuticals, and the ability to functionalize the thiazole ring via Suzuki coupling provides a direct route to novel derivatives with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of **2-bromothiazol-4-amine** with various arylboronic acids. The presence of the amino group on the thiazole ring can influence the catalytic cycle, making careful optimization of reaction conditions crucial for achieving high yields and purity. The protocols and data presented herein are based on established procedures for structurally similar aminothiazole derivatives and serve as a comprehensive guide for researchers.^[2]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of **2-bromothiazol-4-amine** with an arylboronic acid is depicted below. The reaction is typically catalyzed by a palladium complex in the presence of a base and a suitable solvent system.

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Caption: General scheme of the Suzuki-Miyaura coupling of **2-bromothiazol-4-amine** with an arylboronic acid.

Data Presentation: Optimized Reaction Conditions

The following table summarizes a range of reported conditions for the Suzuki coupling of bromo-aminothiazole derivatives with various arylboronic acids. These parameters provide a starting point for the optimization of the reaction with **2-bromothiazol-4-amine**.

Entry	Palladiu m Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temper ature (°C)	Time (h)	Yield (%)
1	Pd(PPh ₃) ₄ (5)	-	K ₂ CO ₃ (2)	1,4-Dioxane/H ₂ O (4:1)	100	12	75-90
2	Pd ₂ (dba) ₃ (2)	SPhos (4)	K ₃ PO ₄ (3)	Toluene	110	8	80-95
3	Pd(OAc) ₂ (3)	XPhos (6)	Cs ₂ CO ₃ (2.5)	DMF	90	16	70-88
4	PdCl ₂ (dpf) (4)	-	Na ₂ CO ₃ (2)	Acetonitrile/H ₂ O (3:1)	80	24	65-85

Note: Yields are based on analogous reactions and will likely require optimization for **2-bromothiazol-4-amine** and specific arylboronic acids.[\[2\]](#)

Experimental Protocols

This section provides detailed methodologies for performing the Suzuki coupling of **2-bromothiazol-4-amine**.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the Suzuki coupling of **2-bromothiazol-4-amine** with a variety of arylboronic acids.

Materials:

- **2-Bromothiazol-4-amine**
- Arylboronic acid (1.2 equivalents)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

- Potassium carbonate (K_2CO_3) (2.0 equivalents)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Schlenk flask or microwave vial
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a Schlenk flask or microwave vial, add **2-bromothiazol-4-amine** (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
- Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol) to the flask.
- Seal the flask with a septum and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.[2]
- Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
- Stir the reaction mixture at 100 °C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 2-arylthiazol-4-amine.[2]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate the reaction and improve yields.

Materials:

- **2-Bromothiazol-4-amine**
- Arylboronic acid (1.5 equivalents)
- Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
- SPhos (4 mol%)
- Potassium phosphate (K₃PO₄) (3.0 equivalents)
- Toluene (anhydrous)
- Microwave reactor vials

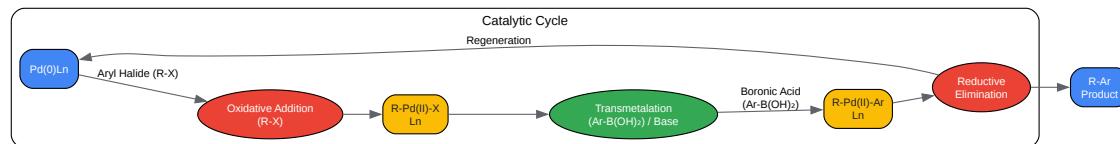
Procedure:

- To a microwave reactor vial, add **2-bromothiazol-4-amine** (0.5 mmol), the arylboronic acid (0.75 mmol), potassium phosphate (1.5 mmol), Pd₂(dba)₃ (0.01 mmol), and SPhos (0.02 mmol).
- Add anhydrous toluene (5 mL) to the vial.
- Seal the vial and place it in the microwave reactor.
- Heat the reaction to 120 °C for 30-60 minutes.
- After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
- Perform a standard aqueous work-up as described in Protocol 1.
- Purify the product by flash column chromatography.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the key steps in the experimental workflow for the Suzuki coupling of **2-bromothiazol-4-amine**.

Caption: A step-by-step workflow for the Suzuki coupling experiment.

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References

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